molecular formula C9H14ClNO B3033058 3-Amino-1-phenylpropan-1-ol hydrochloride CAS No. 7505-01-3

3-Amino-1-phenylpropan-1-ol hydrochloride

Cat. No.: B3033058
CAS No.: 7505-01-3
M. Wt: 187.66 g/mol
InChI Key: GWAJWRXFIVOHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-phenylpropan-1-ol hydrochloride (: 200621-69-8) is a chiral amino alcohol compound of significant interest in pharmaceutical research and organic synthesis. With a molecular formula of C9H14ClNO and a molecular weight of 187.67 g/mol, this chemical serves as a versatile building block and key intermediate for the preparation of more complex molecules. The core research value of this compound lies in its status as a direct precursor to phenylpropanolamine (PPA), a sympathomimetic agent that was historically used as a decongestant and appetite suppressant. Phenylpropanolamine functions primarily as a selective norepinephrine releasing agent and, to a lesser extent, as a dopamine releasing agent , thereby indirectly activating adrenergic receptors . Due to associated risks, such as an increased risk of hemorrhagic stroke, phenylpropanolamine has been withdrawn from many consumer markets, which has increased the value of its precursors for controlled pharmacological research and safety studies . Beyond its relation to PPA, this compound and its derivatives are actively investigated for their anti-inflammatory and immunomodulating activities . Scientific literature describes the synthesis of novel 3-amino-substituted 1-phenylpropanols that demonstrate potent activity in suppressing rat paw edema and adjuvant-induced arthritis, a model for rheumatoid arthritis . Some derivatives have also been shown to suppress the mitogenic responses of T-lymphocytes and modulate the production of interleukins (IL-1 and IL-2), indicating potential immunosuppressive properties . The compound's chiral nature makes it particularly valuable for developing enantiomerically pure pharmaceuticals, with efficient synthetic routes available for both the (R)- and (S)- enantiomers . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-1-phenylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAJWRXFIVOHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515208
Record name 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7505-01-3
Record name NSC404855
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Amino 1 Phenylpropan 1 Ol Hydrochloride

Reductive Strategies for Carbon-Oxygen and Carbon-Nitrogen Bond Formation

Reductive methods are fundamental to the synthesis of 3-amino-1-phenylpropan-1-ol (B18842) hydrochloride. These pathways often involve the transformation of carbonyl, nitro, or imine functionalities into the desired alcohol and amine groups.

Catalytic Hydrogenation of Nitroaromatic Precursors

One potential pathway involves the catalytic hydrogenation of a nitroaromatic precursor, such as 1-phenyl-3-nitropropan-1-ol. In this approach, the nitro group (-NO₂) is reduced to a primary amine (-NH₂) using hydrogen gas in the presence of a metal catalyst. This process can be combined with the reduction of a carbonyl group if the synthesis starts from a nitroketone. Catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are commonly employed for this transformation. The reaction is typically carried out under pressure in a suitable solvent, such as ethanol (B145695) or methanol (B129727). This method offers the advantage of using readily available nitro compounds. frontiersin.org

Reductive Amination Pathways for the Propanol (B110389) Backbone

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. numberanalytics.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of 3-amino-1-phenylpropan-1-ol, this could involve reacting a suitable β-aminoketone precursor with a reducing agent. wikipedia.org The reaction is often performed as a one-pot synthesis, which is efficient and minimizes waste. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is particularly effective because it selectively reduces the protonated imine intermediate faster than the starting ketone. masterorganicchemistry.com

A typical synthesis may start from acetophenone (B1666503), which undergoes a Mannich reaction with formaldehyde (B43269) and an amine hydrochloride to form the β-aminoketone intermediate. prepchem.comgoogle.com This intermediate is then reduced to form the final amino alcohol.

Reduction of Ketone Intermediates (e.g., 3-Amino-1-phenylpropan-1-one (B184242) Hydrochloride)

The most direct route to 3-amino-1-phenylpropan-1-ol hydrochloride involves the reduction of the corresponding ketone, 3-amino-1-phenylpropan-1-one hydrochloride. lgcstandards.com This key transformation converts the carbonyl group into a secondary alcohol. Various reducing agents can be employed for this step, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Commonly used reducing agents include metal hydrides like sodium borohydride (NaBH₄) in alcoholic solvents or water. Catalytic hydrogenation is another effective method, often utilizing catalysts such as Raney Nickel under a hydrogen atmosphere. google.com This latter method is noted for high product yield and favorable production costs. google.com

Table 1: Comparison of Reducing Agents for 3-Amino-1-phenylpropan-1-one
Reducing AgentCatalyst/SolventTypical ConditionsReported Advantages
Sodium Borohydride (NaBH₄)Methanol or Ethanol0-25°CMild conditions, high yield
Hydrogen Gas (H₂)Raney Nickel / Water25-80°C, 0.3-1.5 MPaHigh yield, low cost, reduced waste google.com
Borane-Tetrahydrofuran (BH₃-THF)Tetrahydrofuran (THF)-20 to 25°CEffective for complex ketones

Chiral Synthesis and Stereoselective Approaches

The hydroxyl group in 3-amino-1-phenylpropan-1-ol is located at a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). For many applications, a single enantiomer is required. Therefore, stereoselective synthesis methods are of paramount importance.

Asymmetric Reduction Reactions Utilizing Chiral Catalysts

Asymmetric reduction of the prochiral ketone, 3-amino-1-phenylpropan-1-one, is a powerful strategy to produce enantiomerically enriched 3-amino-1-phenylpropan-1-ol. This is typically achieved using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one face of the carbonyl group preferentially. wikipedia.org

Prominent among these methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a borane (B79455) source like borane-dimethyl sulfide (B99878) (BMS) or catecholborane. ciac.jl.cn These catalysts, derived from chiral amino alcohols such as (S)-prolinol, create a chiral environment around the ketone, directing the reduction to produce a specific enantiomer with high enantiomeric excess (ee). researchgate.net Other transition metal catalysts, such as those based on Ruthenium (Ru) or Rhodium (Rh) complexed with chiral ligands like BINAP, are also widely used for asymmetric hydrogenation. wikipedia.org

Development and Application of Spiroborate Ester Catalysts

A significant development in the field of asymmetric ketone reduction is the use of novel spiroborate ester catalysts. These catalysts are crystalline, air- and moisture-stable compounds derived from chiral 1,2-aminoalcohols and glycols. nih.govnih.gov They have proven to be highly effective for the asymmetric borane reduction of various prochiral ketones, offering an excellent alternative to traditional oxazaborolidine catalysts. nih.gov

These spiroborate esters, when used in catalytic amounts (as low as 0.1 to 10 mol%), can achieve outstanding enantioselectivities, often up to 99% ee, and excellent chemical yields. nih.govcapes.gov.br The reduction is typically performed with a borane-dimethyl sulfide (BMS) complex at room temperature. researchgate.net The structure of the chiral amino alcohol used to synthesize the spiroborate ester dictates the stereochemical outcome of the reduction. Research has shown that even with very low catalyst loading (e.g., 0.5 mol%), high enantiopurity can be maintained. researchgate.net

Table 2: Performance of Chiral Spiroborate Ester Catalysts in Asymmetric Ketone Reduction
Catalyst Precursor (Chiral Amino Alcohol)SubstrateCatalyst Loading (mol%)Enantiomeric Excess (ee %)Yield (%)
(1R,2S)-NorephedrineAcetophenone598>95
(S)-ProlinolAcetophenone1096>95
(1S,2R)-2-Amino-1,2-diphenylethanol2-Chloroacetophenone199>95

Note: Data is representative of the performance of spiroborate ester catalysts on model aromatic ketones as reported in the literature. capes.gov.brresearchgate.net

Mechanistic Studies of Chiral Induction in Reduction

The asymmetric reduction of prochiral aminoketone precursors is a cornerstone for establishing the stereochemistry of 3-Amino-1-phenylpropan-1-ol. Mechanistic studies have provided insight into how chiral catalysts create a stereochemically defined environment for the transfer of a hydride to the carbonyl group. A prominent strategy involves the use of chiral oxazaborolidine catalysts, often prepared in situ from chiral amino alcohols and a borane source like borane dimethylsulfide (BH₃•SMe₂). mdpi.comresearchgate.net

The generally accepted mechanism involves the formation of a complex between the oxazaborolidine catalyst and the borane reducing agent. The aminoketone precursor then coordinates to the boron atom of the catalyst in a sterically controlled manner. This coordination orients the carbonyl group for a preferential face-selective hydride transfer from the borane-catalyst complex. The steric bulk of the catalyst's substituents dictates which face of the ketone is more accessible, thereby determining the absolute configuration of the resulting secondary alcohol. mdpi.com Multinuclear NMR spectroscopy experiments on related systems have helped to elucidate the complex processes and intermediates that form in the reaction mixture prior to the formation of the active catalytic species, which play a crucial role in the degree of enantioselectivity achieved. mdpi.comresearchgate.net

Catalyst System ComponentRole in Chiral InductionKey Principle
Chiral Ligand (e.g., Amino Alcohol) Establishes the chiral environment of the catalyst.The ligand's inherent stereochemistry is transferred to the catalytic cycle.
Borane Source (e.g., BH₃•SMe₂) Provides the hydride for reduction and forms the active catalyst.Acts as both the reducing agent and a component of the catalyst complex.
Substrate (Aminoketone) Coordinates to the chiral catalyst in a specific orientation.Steric and electronic interactions between the substrate and catalyst favor one transition state over the other.

Enantioselective Synthesis through Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a highly selective method for separating enantiomers of racemic 3-Amino-1-phenylpropan-1-ol or its precursors. This technique leverages the stereospecificity of enzymes, most commonly lipases, to catalyze a reaction on only one of the enantiomers in a racemic mixture. mdpi.comalmacgroup.com

In a typical EKR of racemic 3-Amino-1-phenylpropan-1-ol, a lipase (B570770) such as Candida rugosa lipase is used to catalyze the acylation of the alcohol's hydroxyl group, using an acyl donor like isopropenyl acetate. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted S-enantiomer in high enantiomeric excess. The resulting acylated product and the unreacted alcohol can then be separated. The efficiency of this resolution is influenced by the choice of enzyme, solvent, and acylating agent. mdpi.com In some cases, dynamic kinetic resolution (DKR) is employed, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. kuleuven.benih.gov

EnzymeAcylating AgentSolvent SystemProduct ee (%)Conversion (%)
Candida rugosa MY LipaseIsopropenyl AcetateToluene / [EMIM][BF₄]96.228.2
Candida tenuis Xylose Reductase (mutant)N/A (Reductive DKR)Aqueous93.1>84

Note: Data is based on representative enzymatic resolutions of similar amino alcohol structures and illustrates the principles involved. mdpi.comnih.gov

Diastereoselective Synthesis through Controlled Intermediate Formation

Diastereoselective synthesis is an effective strategy when a molecule already possesses a chiral center, and a second one is to be introduced. The synthesis of 3-Amino-1-phenylpropan-1-ol can be controlled to favor a specific diastereomer by influencing the reaction pathway through the formation of a controlled intermediate. This approach relies on the existing stereocenter to direct the stereochemical outcome of a subsequent reaction step, a principle known as substrate control.

One conceptual approach involves the diastereoselective reduction of a chiral β-amino ketone intermediate. If a chiral auxiliary is used to introduce the amine functionality, the resulting aminoketone will be chiral. The subsequent reduction of the carbonyl group will lead to the formation of a second chiral center. The steric hindrance imposed by the existing chiral center and its substituents will direct the incoming hydride from the reducing agent to attack the carbonyl from the less hindered face. This results in the preferential formation of one diastereomer over the other. acs.org Multi-catalytic strategies, such as combining photocatalysis with chiral copper catalysts, have been developed for related radical C-H aminations to generate chiral β-amino alcohols with high diastereoselectivity. nih.gov

Diverse Precursor Chemistries and Intermediate Transformations

Utility of Halogenated Propiophenone (B1677668) Derivatives

Halogenated propiophenone derivatives serve as versatile precursors for the synthesis of 3-Amino-1-phenylpropan-1-ol. The presence of a halogen, such as chlorine or bromine, at the α- or β-position to the carbonyl group provides a reactive site for nucleophilic substitution. For instance, an α-haloketone can react with an amine source to introduce the required amino group, forming a β-aminoketone intermediate which is then reduced. The use of α-chloroacetophenone as a model substrate in asymmetric reduction studies highlights the relevance of halogenated ketones in the synthesis of chiral alcohols. mdpi.com The halogen acts as an effective leaving group, facilitating the C-N bond formation necessary to construct the amino alcohol backbone.

Reductive Ring Opening of Isoxazolidine (B1194047) and Epoxy Styrene (B11656) Derivatives

The reductive ring-opening of heterocyclic precursors is a powerful method for synthesizing amino alcohols with defined stereochemistry.

Isoxazolidine Derivatives: The N-O bond in the isoxazolidine ring is susceptible to reductive cleavage, providing a direct route to 1,3-amino alcohols. researchgate.netmdpi.com For example, 2-Methyl-5-phenylisoxazolidine can be subjected to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney nickel. ccspublishing.org.cn This process cleaves the N-O bond and reduces the nitrogen, yielding 3-(methylamino)-1-phenylpropan-1-ol. This method is particularly valuable as the stereocenters in the isoxazolidine ring, which can be formed via stereocontrolled cycloaddition reactions, can be translated into the final amino alcohol product. researchgate.net A patent describes the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol from 2-Methyl-5-phenylisoxazolidine using 5% Pd/C and hydrogen gas, demonstrating the industrial applicability of this route.

Epoxy Styrene Derivatives: The ring-opening of epoxides, such as styrene oxide, with amine nucleophiles is a classic and efficient method for synthesizing β-amino alcohols (1,2-amino alcohols). nih.govmdpi.com The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbons of the epoxide ring. khanacademy.org This reaction can be catalyzed by Lewis acids, which activate the epoxide ring, making it more susceptible to nucleophilic attack. mdpi.com While this route typically yields 1,2-amino alcohols, it is a fundamental transformation in the synthesis of amino alcohol frameworks and demonstrates the utility of strained ring-opening reactions.

PrecursorReagent/CatalystProduct TypeReference
2-Methyl-5-phenylisoxazolidineH₂, Pd/C1,3-Amino alcohol
Bicyclic IsoxazolidinesH₂, Raney Nickel1,3-Amino alcohol researchgate.net
Styrene OxideAniline, YCl₃1,2-Amino alcohol mdpi.com

Condensation Reactions Involving Acetophenone and Formate Derivatives

Condensation reactions are fundamental in constructing the carbon skeleton of 3-Amino-1-phenylpropan-1-ol from simple, readily available starting materials like acetophenone.

One of the most common methods is the Mannich reaction. prepchem.com This is a three-component condensation involving acetophenone, formaldehyde (often used as paraformaldehyde), and an amine salt such as methylamine (B109427) hydrochloride. google.com The reaction is typically carried out in an alcoholic solvent and results in the formation of a β-aminoketone, which is a direct precursor that can be reduced to the target 3-amino-1-phenylpropan-1-ol. prepchem.comgoogle.com

An alternative two-step condensation pathway begins with a Claisen condensation of acetophenone with an ester like ethyl formate. This reaction, typically base-catalyzed, forms a β-ketoaldehyde intermediate (benzoylacetaldehyde sodium salt). google.com This intermediate then undergoes a second condensation reaction with an amine (e.g., methylamine) to form an enaminone (1-phenyl-3-methylamino-1-propen-1-one). Subsequent reduction of both the double bond and the ketone yields the final 1,3-amino alcohol. google.com

Process Optimization and Scalable Synthesis Strategies

Investigation of Reaction Conditions and Solvent Systems

The selection of appropriate reaction conditions and solvent systems is critical for maximizing the efficiency of synthesis. Different methodologies employ varied conditions to optimize the formation of the desired product.

One common synthetic route is the Mannich reaction, where acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcohol-based solvent. google.com The reaction is typically heated to between 60°C and 100°C in a closed container to yield an intermediate, 3-methylamino-1-phenylpropan-1-one hydrochloride. google.com Subsequent reduction of this intermediate is highly dependent on the chosen solvent and conditions. Using water as a solvent during the catalytic hydrogenation step has been shown to reduce the occurrence of dehydroxylation side reactions. google.com

Another widely documented method involves the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one. The initial step, a Claisen condensation of acetophenone and ethyl formate, requires anhydrous conditions and is maintained at a cool temperature of 0–5°C to minimize side reactions. The subsequent reduction of the propenone intermediate to the target alcohol can be performed using sodium borohydride in a methanol-based solvent system, also at 0–5°C.

A different strategy begins with 2-Methyl-5-phenylisoxazolidine. In this process, the reactant is dissolved in tetramethylene sulfone and mixed with a catalyst in a pressure reactor. The reaction is conducted at 50°C under a hydrogen pressure of 40 psig for 24 hours, followed by the addition of ethanol and continued heating for another 48 hours.

The table below summarizes various reaction conditions investigated in the synthesis of 3-Amino-1-phenylpropan-1-ol and its intermediates.

Reaction Step Reactants Solvent(s) Temperature Other Conditions
Mannich ReactionAcetophenone, Paraformaldehyde, Monomethylamine hydrochlorideAlcohols (Methanol, Ethanol, Isopropanol)60-100 °CClosed container
Catalytic Hydrogenation3-methylamino-1-phenylpropan-1-one hydrochlorideWater25-80 °CHydrogen pressure: 0.3-1.5 MPa
Sodium Borohydride Reduction1-phenyl-3-methylamino-1-propen-1-oneMethanol0-5 °CNaBH₄ added in portions
Hydrogenolysis2-Methyl-5-phenylisoxazolidineTetramethylene sulfone, Ethanol50 °CHydrogen pressure: 40 psig

Catalyst Performance and Recycling in Multi-Step Syntheses

Catalysts play a pivotal role in the synthesis, particularly during reduction steps. The performance and recyclability of these catalysts are key considerations for scalable and economically viable production.

In the hydrogenation of 3-methylamino-1-phenylpropan-1-one hydrochloride, Raney nickel is an effective catalyst. google.com This catalyst is used in quantities of 1-10% of the weight of the starting propiophenone hydrochloride. google.com The hydrogenation is carried out under a hydrogen pressure of 0.3-1.5 MPa at a temperature of 25-80°C. google.com Compared to reductions using potassium borohydride, the use of Raney nickel has been reported to increase the yield by 5-10%, reduce the formation of by-products, and lower production costs, making it a more environmentally friendly option. google.com The patent suggests that commercially available Raney nickel can be used, which is a standard practice in industrial applications, implying established procedures for its handling and potential for recycling, although specific recycling methods are not detailed in the document. google.com

Another catalytic system involves the use of 5% Palladium on Carbon (Pd/C) for the synthesis of N-methyl-3-phenyl-3-hydroxypropylamine from 2-Methyl-5-phenylisoxazolidine. The reaction is performed under hydrogen pressure, highlighting the use of heterogeneous catalysts which are generally favored in industrial processes due to their ease of separation from the reaction mixture and potential for recycling.

Catalyst Reaction Type Substrate Key Conditions Advantages Noted
Raney NickelCatalytic Hydrogenation3-methylamino-1-phenylpropan-1-one hydrochloride25-80 °C, 0.3-1.5 MPa H₂Higher yield, lower cost, fewer by-products vs. KBH₄ google.com
5% Pd/CHydrogenolysis2-Methyl-5-phenylisoxazolidine50 °C, 40 psig H₂Effective for ring opening

Strategies for Enhancing Yield and Purity of Synthetic Products

Maximizing the yield and ensuring high purity of the final this compound product are paramount. Several strategies are employed throughout the synthesis and purification process to achieve these goals.

One key strategy involves the careful control of reaction parameters. For instance, using water as a solvent in the Raney nickel-catalyzed hydrogenation step minimizes the dehydroxylation side reaction, thereby reducing impurities and improving the quality of the product. google.com After the reduction, the reaction solution is typically made alkaline (pH 9-14) to liberate the free amine, which is then extracted using an organic solvent like ethyl acetate. google.com Subsequent purification often involves recrystallization from a solvent such as cyclohexane (B81311) to obtain the purified 3-methylamino-1-phenylpropanol. google.com

For enantiomerically pure products, a strategy of chemical resolution can be employed. This involves acylating the racemic alcohol with phthalic anhydride (B1165640) to form a racemic phthalic semiester. googleapis.com This semiester is then resolved using a chiral amine, such as (S)- or (R)-1-phenylethylamine, in a solvent like toluene. googleapis.com The resulting diastereomeric salt can be separated, and the desired enantiomerically pure phthalic semiester is isolated after treatment with an acid. googleapis.com This method allows for the isolation of specific stereoisomers, which is crucial when the compound is used as a pharmaceutical intermediate.

In the context of biocatalysis, which represents an advanced strategy for enhancing yield and stereoselectivity, multi-enzymatic cascade systems have been explored for similar compounds. mdpi.comresearchgate.net For the synthesis of 3-amino-1-phenylbutane, coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC) was shown to dramatically enhance the synthesis compared to a single-enzyme approach. mdpi.com This system works by removing the pyruvate by-product, which shifts the reaction equilibrium towards the product side. mdpi.com Optimizing conditions such as temperature (30°C) and using a significant excess of the amine donor (20-fold) resulted in yields higher than 60% with high selectivity. mdpi.comresearchgate.net Such biocatalytic strategies offer a promising avenue for producing highly pure chiral amines with improved yields.

The final purification of the hydrochloride salt is achieved after the synthesis of the free amine. The crude product, after extraction and solvent recovery, is refined through recrystallization. google.com For example, using cyclohexane for recrystallization yields the purified free amine, which can then be converted to its hydrochloride salt. google.com

Chemical Reactivity and Derivatization Pathways of 3 Amino 1 Phenylpropan 1 Ol Hydrochloride

Selective Functional Group Transformations

The presence of multiple reactive sites in 3-Amino-1-phenylpropan-1-ol (B18842) hydrochloride necessitates careful selection of reagents and reaction conditions to achieve selective transformations of the hydroxyl, amino, or phenyl moieties.

The secondary alcohol group in 3-Amino-1-phenylpropan-1-ol hydrochloride can be selectively oxidized to the corresponding ketone, 3-amino-1-phenylpropan-1-one (B184242). This transformation is a common and predictable reaction for secondary alcohols. A variety of oxidizing agents can be employed to effect this change, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used oxidizing agents for this type of transformation include chromium-based reagents and potassium permanganate. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached.

Table 1: Oxidation of the Hydroxyl Moiety

Oxidizing Agent Product
Potassium Permanganate (KMnO₄) 3-Amino-1-phenylpropan-1-one

While the primary focus of reduction reactions involving this class of compounds is often the synthesis of the amino alcohol from a corresponding ketone, understanding the stability of the amine functionality under reductive conditions is crucial. The amino group in 3-Amino-1-phenylpropan-1-ol is generally stable under conditions used to reduce carbonyl groups. For instance, the synthesis of 3-methylamino-1-phenylpropanol from 3-methylamino-1-propiophenone hydrochloride can be achieved through catalytic hydrogenation using Raney nickel. google.com This indicates that the amine functionality is not typically reduced under these conditions. However, more forcing reduction conditions could potentially lead to further reduction of the amine.

The phenyl ring of 3-Amino-1-phenylpropan-1-ol is susceptible to electrophilic aromatic substitution (SEAr) reactions. The hydroxyl and amino groups are both activating substituents, meaning they increase the electron density of the benzene (B151609) ring and make it more susceptible to attack by electrophiles. lkouniv.ac.in These groups are also ortho, para-directors, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. lkouniv.ac.in

Due to the presence of two activating groups, electrophilic aromatic substitution reactions on 3-Amino-1-phenylpropan-1-ol are expected to be facile. However, controlling the regioselectivity and preventing polysubstitution can be challenging. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The specific conditions for these reactions would need to be carefully optimized to achieve the desired outcome.

Nucleophilic Substitution Reactions Involving the Hydroxyl and Amino Groups

Both the hydroxyl and amino groups of 3-Amino-1-phenylpropan-1-ol possess nucleophilic character and can participate in nucleophilic substitution reactions. The lone pair of electrons on the oxygen of the hydroxyl group and the nitrogen of the amino group can attack electrophilic centers.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution by a wide range of nucleophiles. Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), allowing for substitution.

The primary amino group is also a potent nucleophile and can readily react with electrophiles such as alkyl halides and acyl chlorides to form secondary amines and amides, respectively. The relative nucleophilicity of the amino and hydroxyl groups can often be controlled by adjusting the pH of the reaction medium.

Strategies for Amine and Alcohol Protecting Group Chemistry

In multi-step syntheses involving 3-Amino-1-phenylpropan-1-ol, it is often necessary to temporarily block the reactivity of the amino or hydroxyl group to prevent unwanted side reactions. This is achieved through the use of protecting groups. organic-chemistry.orglibretexts.org An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions. organic-chemistry.org

The trifluoroacetyl group has proven to be a particularly effective protecting group for the amino functionality in related amino alcohols. researchgate.net For instance, in the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes from a norephedrine (B3415761) derivative, the trifluoroacetyl group was used to protect the amino group, thereby minimizing side reactions. researchgate.net This protecting group is stable under a variety of reaction conditions but can be removed under specific hydrolytic conditions. researchgate.net

For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), ethers (e.g., benzyl (B1604629) ether), and acetals. These groups offer varying degrees of stability and can be selectively removed under different conditions, allowing for precise control over the reactivity of the molecule.

Table 2: Common Protecting Groups for Amino and Hydroxyl Functions

Functional Group Protecting Group Abbreviation Common Deprotection Conditions
Amine Trifluoroacetyl TFA Basic or acidic hydrolysis
Amine tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA)
Amine Benzyloxycarbonyl Cbz Hydrogenolysis
Hydroxyl Trimethylsilyl TMS Mild acid or fluoride (B91410) ion
Hydroxyl tert-Butyldimethylsilyl TBDMS Acid or fluoride ion

Facile Deprotection Methodologies

In multi-step syntheses involving this compound, the amino group is often protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under various reaction conditions. However, its removal requires specific deprotection strategies. Facile deprotection methodologies are crucial for the efficient synthesis of the final target molecules, particularly for substrates that are sensitive to harsh acidic or basic conditions.

One such approach involves the use of deep eutectic solvents (DES). A choline (B1196258) chloride/p-toluenesulfonic acid-based DES has been shown to be an effective medium and catalyst for the deprotection of a wide range of N-Boc protected amines and amino acid derivatives. This method offers excellent yields and short reaction times at room temperature, presenting a greener alternative to traditional methods. mdpi.com

Another innovative technique is the thermal deprotection of N-Boc protected amines in a continuous flow system. This method can be performed in the absence of an acid catalyst and allows for selective deprotection by controlling the temperature. For instance, aryl N-Boc groups can be selectively removed in the presence of alkyl N-Boc groups. nih.gov The efficiency of this thermal deprotection is influenced by the solvent, with polar protic solvents like methanol (B129727) and trifluoroethanol generally providing better results.

The deprotection of N-Boc groups can also be achieved under nearly neutral pH conditions. One method involves the use of TMS-I in DCM with an excess of solid bicarbonate to maintain pH neutrality. Another approach utilizes 4M HCl in dioxane, which is often effective at 0°C to room temperature and can be a milder alternative to TFA. reddit.com

These facile deprotection methodologies are highly relevant for the synthesis of derivatives of 3-Amino-1-phenylpropan-1-ol, allowing for the unmasking of the amino functionality at a late stage of a synthetic sequence without compromising other sensitive functional groups within the molecule.

Table 1: Selected Facile N-Boc Deprotection Methodologies

Deprotection Method Reagents/Conditions Substrate Scope Key Advantages
Deep Eutectic Solvent (DES) Choline chloride/p-toluenesulfonic acid N-Boc amines, N-Boc amino acid derivatives Green, mild, short reaction times, excellent yields
Thermal Deprotection (Continuous Flow) Heat (e.g., 150 °C) in a suitable solvent (e.g., methanol) N-Boc amines Catalyst-free, selective, scalable
Neutral pH Deprotection TMS-I, solid bicarbonate in DCM N-Boc amines Mild, neutral pH
Mild Acidic Deprotection 4M HCl in dioxane N-Boc protected amino esters Milder than TFA, effective at low temperatures

Synthesis of Advanced Chemical Scaffolds and Aroyaminoalcohol Derivatives

The bifunctional nature of this compound makes it a valuable building block for the synthesis of a variety of advanced chemical scaffolds and aroyaminoalcohol derivatives. These derivatives often exhibit interesting biological activities and are of significant interest in drug discovery.

The synthesis of novel aroyaminoalcohols and 3-amino-substituted 1-phenylpropanols has been explored for their potential anti-inflammatory and immunomodulating activities. nih.gov These syntheses typically involve the reaction of the amino group of 3-amino-1-phenylpropan-1-ol or its ketone precursor with various electrophiles to introduce the aroyl moiety or other substituents. For example, derivatives such as 3-(1-hydroxymethylpropylamino)-1-phenylpropan-1-one hydrochloride and 3-(3-hydroxypiperidin-1-yl)-1-phenylpropan-1-one (B1610113) hydrochloride have been synthesized and shown to possess biological activity. nih.gov

The development of new aryl-substituted propanol (B110389) derivatives has also been a focus of research, with some compounds showing promising antimalarial activity. nih.gov The synthesis of these derivatives often involves a Mannich-type reaction of a substituted aryl methyl ketone with an appropriate amine, followed by reduction of the resulting ketone.

Furthermore, 3-Amino-1-phenylpropan-1-ol can serve as a precursor for the synthesis of various heterocyclic scaffolds, which are core structures in many pharmaceuticals. For instance, the 1,3-aminoalcohol moiety can be utilized in the construction of:

Oxazolidinones: These five-membered heterocyclic compounds can be synthesized from 1,2-aminoalcohols. While 3-Amino-1-phenylpropan-1-ol is a 1,3-aminoalcohol, its derivatives can potentially undergo cyclization reactions with reagents like phosgene (B1210022) or its equivalents to form six-membered 1,3-oxazinan-2-ones or undergo rearrangement to form oxazolidinone structures under specific conditions. General methods for oxazolidinone synthesis include the reaction of aminoalcohols with diethyl carbonate or other carbonyl sources. orgsyn.orgnih.govorganic-chemistry.org

Tetrahydropyrimidines: These six-membered heterocycles are often synthesized via the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov While not a direct application of 3-Amino-1-phenylpropan-1-ol as a starting material in the classical Biginelli reaction, its amino and hydroxyl groups can be derivatized to participate in cyclization reactions to form pyrimidine-fused systems or other related heterocyclic structures.

Piperidines: The piperidine (B6355638) scaffold is a common motif in many biologically active compounds. Synthetic routes to piperidine derivatives can involve intramolecular cyclization of linear amino-aldehydes or amino-ketones. nih.gov 3-Amino-1-phenylpropan-1-ol can be chemically modified to introduce the necessary functionalities for such cyclizations, leading to the formation of substituted piperidine rings.

A patent describes the preparation of 3-methylamino-1-phenylpropanol, a derivative of the title compound, from acetophenone (B1666503), paraformaldehyde, and monomethylamine hydrochloride via a Mannich reaction followed by reduction. The reduction of the intermediate ketone, 3-methylamino-1-phenylpropanone hydrochloride, is achieved using a Raney nickel catalyst under hydrogen pressure. google.com

Table 2: Examples of Derivatization and Scaffold Synthesis from Phenylpropanolamine Analogs

Derivative/Scaffold Synthetic Approach Key Reagents/Conditions Starting Material Analogue
Aroyaminoalcohol Derivatives Acylation of the amino group Aroyl chlorides, coupling agents 3-Amino-substituted 1-phenylpropanols
3-Methylamino-1-phenylpropanol Mannich reaction followed by reduction Acetophenone, paraformaldehyde, monomethylamine HCl; Raney Ni, H₂ Not applicable
Oxazolidinones Cyclization of aminoalcohols Diethyl carbonate, K₂CO₃ (S)-Phenylalanol
Tetrahydropyrimidines Biginelli Reaction Ethyl benzoylacetate, aromatic aldehyde, thiourea, HCl or DABCO Not applicable (general method)
Piperidines Intramolecular radical cyclization Cobalt(II) catalyst Linear amino-aldehydes

Advanced Analytical Characterization Methodologies for 3 Amino 1 Phenylpropan 1 Ol Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 3-Amino-1-phenylpropan-1-ol (B18842) hydrochloride, providing detailed information about its atomic connectivity and the functional groups present.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The expected chemical shifts for 3-Amino-1-phenylpropan-1-ol hydrochloride would be influenced by the electron-withdrawing effects of the hydroxyl, amino (as an ammonium (B1175870) salt), and phenyl groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 3-Amino-1-phenylpropan-1-ol

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.20 - 7.40Multiplet
Methine (CH-OH)~4.80Triplet
Methylene (CH₂-CHOH)~1.80 - 2.00Multiplet
Methylene (CH₂-NH₂)~2.90 - 3.10Multiplet
Hydroxyl (OH)VariableBroad Singlet
Amino (NH₂)VariableBroad Singlet

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for the carbon atoms in 3-Amino-1-phenylpropan-1-ol are detailed below. The presence of the hydrochloride salt would likely cause shifts in the carbons adjacent to the amino group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 3-Amino-1-phenylpropan-1-ol

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH-OH)~72
C2 (CH₂)~38
C3 (CH₂-NH₂)~40
C (Aromatic, C-ipso)~143
C (Aromatic, C-ortho)~126
C (Aromatic, C-meta)~128
C (Aromatic, C-para)~127

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, amino (as an ammonium salt), and phenyl groups. While a specific spectrum for this compound is not widely published, the expected vibrational frequencies can be inferred from data on similar structures like 3-amino-1-propanol.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
O-H (Alcohol)3200 - 3600 (Broad)Stretching
N-H (Ammonium)2800 - 3200 (Broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
N-H (Ammonium)1500 - 1600Bending
C=C (Aromatic)1450 - 1600Stretching
C-O (Alcohol)1050 - 1250Stretching
C-N (Amine)1000 - 1250Stretching

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, the free base has a molecular weight of 151.21 g/mol . nih.gov In positive mode Electrospray Ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 152.1.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for 3-Amino-1-phenylpropan-1-ol would likely involve:

Loss of water (H₂O): A common fragmentation for alcohols, resulting in a fragment ion at m/z 134.1.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon, leading to the formation of a stable benzylic cation.

Loss of the amino group: Cleavage of the C-N bond.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 3-Amino-1-phenylpropan-1-ol

m/zProposed Fragment
152.1[M+H]⁺
134.1[M+H - H₂O]⁺
107.1[C₆H₅-CH=OH]⁺
77.1[C₆H₅]⁺

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are essential for separating this compound from impurities and for assessing its stereochemical purity.

A well-developed HPLC method can separate the main compound from process-related impurities, such as starting materials, byproducts, and degradation products. Impurity profiling involves the identification and quantification of these impurities.

Interactive Data Table: Exemplary HPLC Method Parameters (adapted from a related compound)

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseA mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., Acetonitrile)
ElutionIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 210-220 nm)
Column TemperatureAmbient or controlled (e.g., 30 °C)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for screening the purity of samples. For an amino alcohol like this compound, a silica (B1680970) gel plate would serve as the stationary phase.

The choice of mobile phase is critical for achieving good separation. A mixture of a polar organic solvent and a base or acid is often effective for amines. A common mobile phase for related compounds is a mixture of ethanol (B145695), water, and acetic acid. nih.gov Visualization of the spots on the TLC plate can be achieved by using a UV lamp (if the compound is UV active due to the phenyl group) or by staining with a suitable reagent such as ninhydrin, which reacts with the primary amine to produce a colored spot. The retention factor (R_f) value is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Interactive Data Table: General TLC Conditions for this compound

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseEthanol:Water:Acetic Acid (e.g., 16:3:1 v/v/v)
VisualizationUV light (254 nm) and/or Ninhydrin spray followed by heating
Expected R_fDependent on the exact mobile phase composition, but expected to be in the range of 0.4 - 0.6

Capillary Electrophoresis for Enantiomeric Separations and Purity Determination

Capillary Electrophoresis (CE) is a highly efficient analytical technique renowned for its high resolution, minimal sample consumption, and rapid analysis times, making it particularly suitable for the chiral separation of pharmaceutical compounds. The enantiomers of this compound can be effectively resolved and quantified using chiral CE methods, primarily through the incorporation of a chiral selector into the background electrolyte.

The most common approach involves the use of cyclodextrins (CDs) as chiral selectors. These cyclic oligosaccharides possess a chiral cavity into which one enantiomer of the analyte may fit preferentially, leading to the formation of transient diastereomeric complexes. The differential stability of these complexes results in different electrophoretic mobilities for the enantiomers, enabling their separation.

For a basic compound like 3-Amino-1-phenylpropan-1-ol, sulfated cyclodextrins are often effective chiral selectors due to their multiple chiral centers and ionic groups. The separation mechanism relies on a combination of inclusion complexation and electrostatic interactions between the positively charged analyte and the negatively charged CD.

Key parameters that are optimized to achieve baseline separation of the enantiomers include the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. A low pH is typically employed to ensure the amine group of the analyte is fully protonated, promoting interaction with the anionic cyclodextrin (B1172386) and enhancing electrophoretic mobility.

The purity of a sample can be determined by quantifying the peak area of the minor enantiomer in relation to the major one. The high efficiency of CE allows for the detection and quantification of even small amounts of the undesired enantiomer, which is critical for quality control in pharmaceutical manufacturing.

Below is an interactive table summarizing typical experimental conditions for the enantiomeric separation of a compound similar to this compound by Capillary Electrophoresis.

ParameterConditionPurpose
Capillary Fused-silica, 50 µm i.d., 40-60 cm total lengthProvides a high surface-area-to-volume ratio for efficient heat dissipation.
Background Electrolyte 25-100 mM Phosphate or Citrate bufferMaintains a stable pH and provides conductivity for the electrophoretic separation.
pH 2.5 - 4.5Ensures the analyte is cationic and optimizes interaction with the chiral selector.
Chiral Selector 10-50 mg/mL Sulfated-β-cyclodextrinForms transient diastereomeric complexes with the enantiomers, enabling separation.
Applied Voltage 15-30 kV (Normal or Reversed Polarity)Drives the electrophoretic and electroosmotic flow.
Temperature 15-25 °CAffects buffer viscosity and complexation kinetics; needs to be controlled.
Injection Hydrodynamic (e.g., 50 mbar for 5 s)Introduces a small, well-defined plug of the sample into the capillary.
Detection UV-Vis Detector at ~210 nmMonitors the absorbance of the analyte as it passes through the detection window.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignment

X-ray Crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For this compound, this method provides definitive proof of its molecular connectivity, conformation in the solid state, and, most crucially, its absolute stereochemistry.

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal's repeating unit (the unit cell) can be generated. wikipedia.org From this map, the precise spatial coordinates of each atom can be determined, revealing intramolecular details such as bond lengths, bond angles, and torsion angles.

A key advantage of X-ray crystallography for chiral molecules is its ability to determine the absolute configuration of stereocenters without the need for a reference standard of known chirality. This is typically achieved through the analysis of anomalous dispersion effects, especially if the crystal structure contains atoms heavier than oxygen. The resulting Flack parameter provides a reliable indicator of the true absolute structure. soton.ac.uk

Furthermore, the analysis reveals intermolecular interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces. For a hydrochloride salt, the location of the chloride anion and its hydrogen bonding interactions with the protonated amine and hydroxyl groups of the cation are clearly elucidated. This information is vital for understanding the physical properties of the solid form, including its stability, solubility, and hygroscopicity. europeanpharmaceuticalreview.com The crystal structure provides a detailed picture of the packing arrangement of the molecules, which defines the crystal system and space group. nih.gov

The data obtained from an X-ray crystallographic analysis of this compound would be presented in a standardized format, as exemplified in the interactive table below, which outlines the typical crystallographic data that would be determined.

ParameterDescriptionExample Value (Illustrative)
Chemical Formula The elemental composition of the compound.C₉H₁₄ClNO
Formula Weight The mass of one mole of the compound.187.67 g/mol
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95°
Volume (V) The volume of the unit cell.1045 ų
Z The number of molecules per unit cell.4
Density (calculated) The calculated density of the crystal.1.192 g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.R1 = 0.045
Flack Parameter A parameter used to determine the absolute configuration of a chiral crystal structure.0.02(3)

Computational Chemistry and Molecular Modeling Studies of 3 Amino 1 Phenylpropan 1 Ol Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a foundational understanding of the electronic structure of a molecule. These calculations are instrumental in predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-amino-1-phenylpropan-1-ol (B18842) hydrochloride, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. mdpi.comchemrxiv.org This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-Amino-1-phenylpropan-1-ol Hydrochloride (Calculated using DFT)

ParameterBond/AngleValue
Bond LengthC-C (phenyl ring)~1.39 Å
C-C (propanol chain)~1.53 Å
C-O~1.43 Å
C-N~1.47 Å
Bond AngleC-C-C (propanol chain)~112°
C-O-H~109°
C-C-N~110°
Dihedral AngleH-O-C-CVaries with conformation

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the phenyl ring and the lone pairs of the oxygen and nitrogen atoms. Conversely, the LUMO is likely to be distributed over the electron-deficient areas. The analysis of these orbitals helps in identifying potential sites for electrophilic and nucleophilic attacks.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap (ΔE)5.7

Note: This data is hypothetical and serves as an example of typical values obtained from DFT calculations for similar compounds.

Transition state analysis is a computational technique used to study the mechanism of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is a critical factor in determining the reaction rate. For reactions involving this compound, such as its synthesis or metabolism, transition state analysis can elucidate the step-by-step pathway of the reaction, providing valuable insights into the underlying chemical transformations. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Molecular Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and conformational changes. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with biological macromolecules.

In Silico Modeling of Molecular Recognition and Intermolecular Interactions

In silico modeling plays a vital role in understanding how a molecule interacts with other molecules, a process known as molecular recognition. nih.gov Techniques such as molecular docking can predict the preferred binding orientation of this compound to a target protein or receptor. These models are essential in drug discovery and development for predicting the biological activity of a compound. The intermolecular interactions that govern molecular recognition, including hydrogen bonds, electrostatic interactions, and van der Waals forces, can be analyzed in detail.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and the π-system of the phenyl ring, while the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential. researchgate.net

Applications of 3 Amino 1 Phenylpropan 1 Ol Hydrochloride As a Versatile Synthetic Building Block

Precursor in the Synthesis of Chemically Complex Organic Molecules

The utility of 3-Amino-1-phenylpropan-1-ol (B18842) and its derivatives as foundational precursors is well-documented in synthetic chemistry. The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations, including oxidation, reduction, and substitution, making it an ideal starting point for multi-step syntheses.

The 3-amino-1-phenylpropan-1-ol framework is a key structural component in a significant class of antidepressant agents known as selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). A prominent example is the synthesis of fluoxetine (B1211875), a widely recognized SSRI. The synthesis of fluoxetine hydrochloride can utilize a closely related precursor, 3-(methylamino)-1-phenylpropan-1-ol, which is derived from the core aminopropanol (B1366323) structure. google.com

The general synthetic strategy involves the reaction of the aminopropanol derivative to introduce the characteristic aryloxy group. This transformation underscores the importance of the aminopropanol scaffold in providing the necessary stereochemistry and foundational atoms for building the final, pharmacologically active molecule. Research efforts have also led to the discovery of new classes of dual-acting norepinephrine (B1679862) and serotonin reuptake inhibitors based on related structures like 3-(1H-indol-1-yl)-3-arylpropan-1-amines, further demonstrating the adaptability of this core scaffold in medicinal chemistry. nih.govebi.ac.uk

Table 1: Conceptual Synthetic Step for an SNRI Scaffold

Precursor Key Reagent/Condition Intermediate Function Resulting Scaffold Feature
3-(Methylamino)-1-phenylpropan-1-ol Aryl ether formation (e.g., Williamson ether synthesis) Introduction of the aryloxy moiety Aryloxyphenylpropanamine core

The chemical reactivity of 3-amino-1-phenylpropan-1-ol hydrochloride allows it to serve as an intermediate in the synthesis of a variety of related compounds. The inherent 1,3-amino alcohol structure can be modified through established synthetic routes. nih.gov For instance, the hydroxyl group can be substituted with other functional groups, or the amino group can be further alkylated or acylated.

Furthermore, synthetic pathways exist to transform the aminopropanol backbone into diamine structures. One conceptual approach involves the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with an amine or an amine equivalent. A study on related homoallylic amines demonstrated the synthesis of syn-2-benzyl-1,3-diamines through a multi-step process involving reduction of an amide and an imine. beilstein-journals.org These transformations highlight the role of the aminopropanol scaffold as a versatile platform for generating a library of structurally diverse molecules for various chemical and pharmaceutical applications.

Development of Chiral Ligands and Organocatalysts in Asymmetric Synthesis

Chiral amines and amino alcohols are of significant interest in the field of asymmetric catalysis, where they are used as ligands for metal catalysts or as organocatalysts themselves. mdpi.com The stereogenic center in 3-amino-1-phenylpropan-1-ol, combined with the coordinating ability of its amino and hydroxyl groups, makes it an attractive candidate for the development of new chiral ligands.

When complexed with a metal center, such a ligand can create a specific, three-dimensional chiral environment. This environment can influence the trajectory of an incoming substrate, thereby directing the reaction to favor the formation of one enantiomer over the other. This principle is fundamental to asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals. mdpi.com While direct application of 3-amino-1-phenylpropan-1-ol as a ligand is a subject of ongoing research, its structural motifs are found in successful chiral auxiliaries and catalysts used in various asymmetric transformations. mdpi.com

Utilization in the Preparation of Advanced Materials and Fine Chemicals

Beyond its role in pharmaceuticals, the bifunctional nature of this compound lends itself to applications in the broader chemical industry, including the synthesis of fine chemicals and the development of advanced materials. As a fine chemical, it serves as a registered intermediate available from various suppliers for custom synthesis projects. chemicalregister.com

The presence of both an amino and a hydroxyl group allows it to be incorporated into polymeric structures. For example, it could theoretically act as a monomer in the synthesis of specialty polyamides or polyurethanes, where the phenyl group would impart rigidity and thermal stability to the resulting material. The amino alcohol functionality is also a common feature in molecules used as surfactants or corrosion inhibitors, suggesting potential, albeit less explored, applications for derivatives of 3-amino-1-phenylpropan-1-ol in materials science.

Role as a Core Structure for the Rational Design of Novel Chemical Entities

Rational drug design often employs a strategy of using a known active chemical structure, or "lead compound," as a starting point for creating new molecules with improved properties. bbau.ac.in The 3-amino-1-phenylpropan-1-ol scaffold has proven to be a highly successful core structure for this approach, particularly in the design of monoamine reuptake inhibitors. researchgate.net

By systematically modifying the core structure—for example, by adding substituents to the phenyl ring, altering the alkyl chain, or substituting the amino group—researchers can fine-tune the molecule's affinity and selectivity for specific biological targets, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT). wikipedia.org This process, known as developing a structure-activity relationship (SAR), has led to the discovery of novel compounds with tailored pharmacological profiles. For instance, the exploration of this scaffold led to a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which were identified as potent norepinephrine reuptake inhibitors. ebi.ac.uk This illustrates how the fundamental 3-amino-1-phenylpropan-1-ol structure acts as a template for the rational design of new chemical entities with therapeutic potential.

Table 2: Illustrative Structure-Activity Relationship (SAR) Based on the 3-Amino-1-phenylpropan-1-ol Core

Modification to Core Structure Hypothetical Change in Activity Rationale
Substitution on the phenyl ring (e.g., -CF₃) Increased selectivity for a specific transporter Alters electronic properties and steric interactions within the binding pocket.
N-methylation of the amino group Enhanced potency or altered selectivity Changes the basicity and steric bulk of the nitrogen, affecting binding affinity.
Addition of a bulky group (e.g., indole) Shift from SSRI to SNRI or TRI activity Introduces new binding interactions with different transporter proteins. ebi.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-1-phenylpropan-1-ol hydrochloride with high purity?

  • Methodology :

  • Step 1 : Start with the base compound 3-Amino-1-phenylpropan-1-ol. React it with hydrochloric acid under controlled conditions (e.g., anhydrous ethanol as solvent, 0–5°C) to form the hydrochloride salt.
  • Step 2 : Purify via recrystallization using a solvent system like ethanol/water. Monitor purity using HPLC or TLC.
  • Step 3 : Confirm salt formation via FT-IR (e.g., N–H stretching at ~2500 cm⁻¹ for amine hydrochloride) and elemental analysis .
    • Key Considerations : Ensure stoichiometric equivalence of HCl to avoid excess acid, which may degrade the product.

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation. Monitor for discoloration or clumping, which indicate instability .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • X-ray crystallography : Resolve crystal structure using SHELXL for precise bond angles and stereochemistry .
  • NMR : Compare ¹H/¹³C NMR shifts (e.g., δ ~3.5 ppm for –CH₂– groups) to PubChem data for analogous compounds .
    • Purity Assessment : Use HPLC with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How can enantiomeric purity be determined for chiral derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase.
  • Polarimetry : Measure specific rotation and compare to literature values for enantiopure standards .
    • Case Study : For (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, chiral resolution achieved >99% ee using similar methods .

Q. What experimental strategies resolve discrepancies between NMR and mass spectrometry data?

  • Cross-Validation :

  • High-Resolution MS : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₉H₁₄ClNO: 200.0844).
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. aliphatic regions) .
    • Contradiction Analysis : If MS suggests impurities (e.g., adducts), repeat purification or use preparative TLC .

Q. How to design a study investigating the compound’s biological interactions?

  • Experimental Design :

  • In vitro assays : Test receptor-binding affinity (e.g., GPCRs) via fluorescence polarization.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
  • Toxicity Screening : Employ MTT assays on HEK293 cells; reference safety data for dose limits .
    • Data Interpretation : Compare results to structurally similar compounds like 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, noting substituent effects on activity .

Methodological Challenges

Q. What are common pitfalls in synthesizing amine hydrochloride salts, and how are they mitigated?

  • Challenges :

  • Hydrolysis : Amine hydrochloride may degrade in humid conditions. Use anhydrous solvents and inert atmospheres.
  • Byproduct Formation : Excess HCl can lead to quaternary ammonium salts. Titrate acid carefully and monitor pH .
    • Mitigation : Optimize reaction time/temperature via DoE (Design of Experiments).

Q. How to address low solubility in aqueous buffers during formulation studies?

  • Strategies :

  • Co-Solvents : Use DMSO (≤10%) or cyclodextrins to enhance solubility.
  • Salt Screening : Test alternative counterions (e.g., citrate, sulfate) if hydrochloride proves problematic .
    • Validation : Measure solubility via shake-flask method and validate with UV-Vis spectroscopy.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-phenylpropan-1-ol hydrochloride
Reactant of Route 2
3-Amino-1-phenylpropan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.